Pratol

Vue d'ensemble

Description

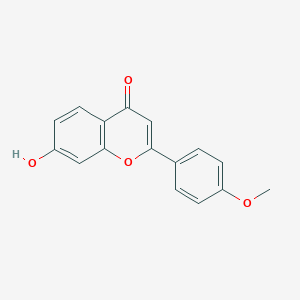

Il est caractérisé par sa structure unique, qui comprend un groupe hydroxyle en position 7 et un groupe méthoxy en position 4 sur le squelette de la flavone . Le Pratol a suscité un intérêt en raison de ses activités biologiques potentielles, notamment son rôle dans la mélanogenèse et ses effets anti-inflammatoires.

Applications De Recherche Scientifique

Pratol has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study flavonoid chemistry and reactivity.

Biology: Investigated for its role in melanogenesis, where it enhances melanin production in melanoma cells.

Industry: Potential applications in cosmetics as a tanning agent or therapeutic agent for hair depigmentation.

Mécanisme D'action

Target of Action

Pratol, also known as 7-Hydroxy-4’-methoxyflavone, is a potent inhibitor of NF-κB . NF-κB is a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection .

Mode of Action

This compound interacts with its target, NF-κB, and significantly reduces the production of NO and prostaglandin PGE2 in LPS-stimulated RAW 264.7 cells . This interaction results in a reduction of proinflammatory cytokines .

Biochemical Pathways

This compound affects several biochemical pathways. It stimulates melanogenesis via the phosphorylation of p38, c-Jun N-terminal kinases (JNK), and extracellular signal–regulated kinase (ERK) . This compound also interferes with the phosphorylation of p-AKT .

Pharmacokinetics

Its impact on bioavailability is evident in its ability to significantly reduce no and prostaglandin pge2 production without any cytotoxicity in lps-stimulated raw 2647 cells .

Result of Action

This compound’s action results in a significant increase in melanin content and tyrosinase activity in cells without being cytotoxic . It strongly increases the expression of tyrosinase and tyrosinase-related protein-1 and 2 by enhancing the expression of microphthalmia-associated transcription factor .

Action Environment

The environment in which this compound acts can influence its action, efficacy, and stability. It’s important to handle this compound in a well-ventilated place and avoid contact with skin and eyes .

Analyse Biochimique

Biochemical Properties

Pratol interacts with various enzymes and proteins in biochemical reactions. It has been identified as a potent inhibitor of NF-κB , a protein complex that controls transcription of DNA, cytokine production, and cell survival .

Cellular Effects

This compound significantly reduces NO and prostaglandin PGE2 production in LPS-stimulated RAW 264.7 cells . It also reduces proinflammatory cytokines , indicating its potential role in modulating cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Its inhibition of NF-κB suggests that it may bind to this protein complex and prevent it from transcribing DNA .

Temporal Effects in Laboratory Settings

Its observed effects on NO and PGE2 production suggest that it may have long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been fully explored. Its cytotoxic activity against HeLa and WiDr cell growth suggests potential dose-dependent effects .

Metabolic Pathways

Its interaction with NF-κB suggests that it may play a role in the regulation of immune and inflammatory responses .

Transport and Distribution

Its observed effects on cellular function suggest that it may interact with transporters or binding proteins .

Subcellular Localization

Its interaction with NF-κB, a protein complex that resides in the cytoplasm of the cell, suggests that it may localize to this region .

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles : Le Pratol peut être synthétisé par différentes voies chimiques. Une méthode courante consiste à méthyler la 7-hydroxyflavone à l'aide d'iodure de méthyle en présence d'une base telle que le carbonate de potassium. La réaction se produit généralement dans un solvant comme l'acétone sous reflux .

Méthodes de production industrielle : La production industrielle de this compound implique souvent l'extraction de sources naturelles, telles que le trèfle des prés. Le processus d'extraction comprend une extraction par solvant suivie d'étapes de purification telles que la chromatographie sur colonne pour isoler le this compound à haute pureté .

Analyse Des Réactions Chimiques

Types de réactions : Le Pratol subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé pour former des quinones.

Réduction : Les réactions de réduction peuvent convertir le this compound en sa dihydroflavone correspondante.

Substitution : Le this compound peut subir des réactions de substitution nucléophile, en particulier au niveau du groupe hydroxyle.

Réactifs et conditions courantes :

Oxydation : Réactifs comme le permanganate de potassium ou le peroxyde d'hydrogène en conditions acides.

Réduction : Réactifs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Substitution : Nucléophiles comme les halogénures d'alkyle en présence d'une base.

Produits majeurs :

Oxydation : Quinones.

Réduction : Dihydroflavones.

Substitution : Flavones alkylées.

4. Applications de la recherche scientifique

Le this compound a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier la chimie et la réactivité des flavonoïdes.

5. Mécanisme d'action

Le this compound exerce ses effets par le biais de diverses voies moléculaires :

Comparaison Avec Des Composés Similaires

Le Pratol est comparé à d'autres flavonoïdes tels que :

Quercétine : Un autre flavonoïde hydroxylé, mais il n'a pas de groupe méthoxy en position 4.

Kaempférol : Structure similaire, mais avec des groupes hydroxyle à différentes positions.

Lutéoline : Contient des groupes hydroxyle en positions 5 et 7, mais il n'a pas de groupe méthoxy.

Unicité : La combinaison unique de groupes hydroxyle et méthoxy du this compound contribue à ses activités biologiques distinctes, en particulier dans la mélanogenèse et les effets anti-inflammatoires .

Activité Biologique

Pratol is a meroterpenoid compound that has garnered attention due to its diverse biological activities. This article delves into the various aspects of this compound's biological effects, including its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of this compound

This compound is derived from natural sources, primarily fungi and plants, and is classified as a meroterpenoid. Meroterpenoids are a class of natural products that exhibit a wide range of biological activities due to their complex structures and diverse origins . this compound's structure allows it to interact with various biological targets, making it a subject of interest in pharmacological research.

Biological Activities

This compound has been studied for its multiple biological activities, which include:

- Anti-cancer Activity : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, including lung and breast cancer cells. It operates through mechanisms such as the induction of apoptosis and inhibition of cell proliferation .

- Anti-inflammatory Effects : this compound has shown potential in modulating inflammatory pathways. Studies have demonstrated that it can inhibit the phosphorylation of MAPK signaling pathways (p-ERK, p-p38, and p-JNK), which are crucial in mediating inflammatory responses .

- Antioxidant Properties : The compound exhibits significant antioxidant activity, which is essential for protecting cells from oxidative stress-related damage. This property contributes to its potential therapeutic applications in diseases associated with oxidative stress .

- Antimicrobial Activity : this compound has been reported to possess antimicrobial properties against various pathogens, suggesting its potential as a natural preservative or therapeutic agent in treating infections .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. Key mechanisms include:

- Inhibition of Signaling Pathways : this compound affects several signaling pathways involved in cell survival and proliferation. For instance, it inhibits key kinases involved in the MAPK pathway, leading to reduced inflammation and cancer cell growth .

- Induction of Apoptosis : In cancer cells, this compound promotes apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, thereby enhancing cell death in malignant cells .

- Antioxidant Mechanisms : this compound enhances the activity of endogenous antioxidant enzymes, helping to mitigate oxidative damage .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- A study investigating this compound's effects on B16F10 melanoma cells demonstrated that it significantly increased the phosphorylation levels of p-ERK, p-p38, and p-JNK, indicating its role in modulating MAPK signaling pathways associated with cell growth and survival .

- Another research paper highlighted this compound's cytotoxic effects against various cancer cell lines, reporting IC50 values that suggest strong potential for further development as an anticancer agent .

Table 1: Summary of Biological Activities of this compound

Propriétés

IUPAC Name |

7-hydroxy-2-(4-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O4/c1-19-12-5-2-10(3-6-12)15-9-14(18)13-7-4-11(17)8-16(13)20-15/h2-9,17H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQVXWIUVAILQRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20197587 | |

| Record name | Pratol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

487-24-1 | |

| Record name | Pratol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=487-24-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pratol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487241 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pratol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123414 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pratol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-hydroxy-2-(4-methoxyphenyl)-4-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.958 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PRATOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KU5R959MO7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.